2-(Piperidin-4-yl)pyrimidin-4-amine
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Overview
Description
2-(Piperidin-4-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with piperidine under specific conditions. One common method includes the Buchwald-Hartwig amination, where a pyrimidine halide reacts with piperidine in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
2-(Piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinase B (Akt). By inhibiting Akt, the compound can interfere with the signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy . The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and share a similar structure with 2-(Piperidin-4-yl)pyrimidin-4-amine.
Piperidine derivatives: Various piperidine-based compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
This compound is unique due to its specific interaction with protein kinase B (Akt), making it a valuable compound in the development of targeted cancer therapies. Its structural features allow for selective inhibition, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13) |
InChI Key |
SYYHETKIIFTNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N |
Origin of Product |
United States |
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